molecular formula C7H10O2 B075653 2-Methylcyclohexane-1,3-dione CAS No. 1193-55-1

2-Methylcyclohexane-1,3-dione

Cat. No.: B075653
CAS No.: 1193-55-1
M. Wt: 126.15 g/mol
InChI Key: VSGJHHIAMHUZKF-UHFFFAOYSA-N
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Description

2-Methylcyclohexane-1,3-dione (CAS: 1193-55-1) is a cyclic diketone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. It is characterized by two ketone groups at the 1- and 3-positions of a cyclohexane ring, with a methyl substituent at the 2-position. This compound is highly hygroscopic and typically appears as a white crystalline solid with a melting point of 204–208°C .

Preparation Methods

Alkylation of 1,3-Cyclohexanedione Derivatives

The direct alkylation of 1,3-cyclohexanedione presents challenges due to competing O-alkylation, particularly with unactivated electrophiles. To address this, hydrazone-mediated alkylation has emerged as a robust strategy.

Hydrazone Formation and C-Selective Alkylation

2-Methylcyclohexane-1,3-dione undergoes condensation with dimethylhydrazine to form a ketodimethyl hydrazone intermediate (4 ) . This derivative enables exclusive C-alkylation by deprotonating the α-carbon, which reacts with unactivated alkyl halides (e.g., 1-iodooctane) under basic conditions (KH/THF, −78°C to rt). The reaction exhibits broad substrate tolerance, accommodating hindered electrophiles such as 5-iodo-2-methylpent-2-ene.

Table 1: Alkylation Conditions and Yields

ElectrophileBaseSolventTemperatureYield (%)
1-IodooctaneKHTHF−78°C → rt76
5-Iodo-2-methylpent-2-eneKHTHF−78°C → rt72
2-IodopropaneKHTHF0°C65

Deprotection of Alkylated Hydrazones

The alkylated hydrazones undergo oxidative hydrolysis using Oxone® (4.0 equiv) in acetone-water (1:3) at room temperature, yielding 2,2-dialkylcyclohexane-1,3-diones (5 ) . This step avoids stoichiometric metal reagents, enhancing scalability. For example, a 65 mmol scale reaction produced 5d in 76% yield after a single purification .

Mannich Reaction and Catalytic Hydrogenolysis

An alternative route involves the Mannich reaction of 1,3-cyclohexanedione, followed by hydrogenolytic removal of the aminomethyl group.

Mannich Reaction with Formaldehyde and Dialkylamines

1,3-Cyclohexanedione reacts with formaldehyde (1.1–1.3 equiv) and dimethylamine (1.1–1.3 equiv) in methanol-water at 30–40°C to form 2-dimethylaminomethyl-1,3-cyclohexanedione . The reaction proceeds via iminium ion intermediacy, with the dialkylamine serving as both catalyst and nucleophile.

Table 2: Mannich Reaction Parameters

ParameterOptimal Range
Formaldehyde (equiv)1.1–1.3
Dialkylamine (equiv)1.1–1.3
SolventMethanol-water (3:1)
Temperature30–40°C

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

CriterionAlkylation-Hydrazone Method Mannich-Hydrogenolysis Method
Yield65–76%>90%
ScalabilityDemonstrated (65 mmol) Industrial-scale feasible
Key AdvantageTolerates unactivated electrophilesNo hydrazine handling required
LimitationRequires Oxone® for hydrolysisRequires hydrogenation equipment

The alkylation method excels in synthesizing sterically hindered derivatives, while the Mannich approach offers operational simplicity for bulk production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-Cyclohexanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1,3-Cyclohexanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-Cyclohexanedione involves its ability to form enolate ions. These enolate ions can participate in various nucleophilic addition reactions, such as the Michael reaction and aldol condensation. The compound’s molecular targets include electrophilic carbonyl compounds, which it reacts with to form new carbon-carbon bonds .

Comparison with Similar Compounds

The structural and functional diversity of cyclohexane-1,3-dione derivatives allows for tailored applications in medicinal chemistry, catalysis, and materials science. Below is a detailed comparison of 2-methylcyclohexane-1,3-dione with its analogs:

Functional and Application-Based Comparison

Reactivity and Catalytic Utility

  • This compound : Demonstrates exceptional regioselectivity in alkylation reactions with unactivated sp³ electrophiles (e.g., alkyl halides), enabling scalable synthesis of dialkyl cyclohexanediones . This contrasts with dimedone derivatives (e.g., 5a–5h), which require activated electrophiles or chalcone intermediates for functionalization .

Physical Properties

  • Solubility: this compound is methanol-soluble but water-insoluble, whereas bulkier derivatives (e.g., 5c, 5d) require chloroform for purification .
  • Thermal Stability : Brominated derivatives (5c, 5d) decompose at higher temperatures (>250°C) compared to the parent compound (melting point: 204–208°C) .

Scalability and Industrial Relevance

  • This compound : Its alkylation protocol is scalable to >10 g (76% yield) without intermediate purification, making it practical for industrial natural product synthesis (e.g., paspaline) .
  • Chalcone-Derived Analogs (5a–5h) : Require multi-step synthesis and column chromatography, limiting large-scale applications .

Biological Activity

2-Methylcyclohexane-1,3-dione is a compound that has garnered attention in various fields due to its biological activities and potential applications in pharmacology and agriculture. This article explores its synthesis, characterization, and biological activities, particularly focusing on antibacterial properties and its role as a precursor in drug development.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the alkylation of cyclohexane-1,3-dione derivatives. Recent studies have demonstrated efficient methods for producing this compound using unactivated electrophiles, which are critical for synthesizing complex natural products such as terpenes and steroids . The structural characterization of synthesized compounds is often performed using techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), mass spectrometry, and elemental analysis to confirm the molecular structure and purity .

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In a study evaluating various metal complexes derived from this compound, some showed medium-level antibacterial effects against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium when compared to standard antibiotics like ampicillin . The effectiveness of these complexes suggests that modifications to the dione structure can enhance biological activity.

Table 1: Antibacterial Activity of Metal Complexes Derived from this compound

CompoundBacterial StrainZone of Inhibition (mm)Comparison to Ampicillin
Zn(II) ComplexE. coli15Moderate
Cu(II) ComplexStaphylococcus aureus18Moderate
Unmodified this compoundSalmonella typhimurium12Low

Role in Drug Development

The compound serves as a precursor for various pharmaceutical agents. Its derivatives have been explored for anti-diabetic properties and have shown promise in the development of hydrazone-based drugs, which possess multiple biological activities including anti-inflammatory and antitumor effects . Additionally, its structural similarities to known pharmacologically active compounds make it a valuable target for further research.

Case Studies

Case Study 1: Antimicrobial Efficacy

Case Study 2: Herbicidal Activity

Another area of research has focused on the herbicidal potential of derivatives of this compound. Compounds with aliphatic side chains showed significant inhibitory effects on specific plant growth pathways, indicating their potential use as herbicides in agricultural applications . The structure-activity relationship (SAR) studies further elucidated how variations in side chains influence biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methylcyclohexane-1,3-dione, and how are intermediates purified?

The synthesis often involves regioselective alkylation of cyclohexane-1,3-dione derivatives. For example, a scalable protocol uses potassium hydride (KH) in tetrahydrofuran (THF) to deprotonate the diketone, followed by reaction with unactivated alkyl halides (e.g., 1-iodooctane) to achieve C-alkylation with >90% yield . Intermediates like ketohydrazones are hydrolyzed using Oxone in acetone-water mixtures to yield the final product. Purification typically employs flash chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Structural confirmation relies on 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry. X-ray crystallography is used to resolve stereochemical ambiguities, as demonstrated for analogs like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, where bond lengths and angles confirmed enolization and tautomeric equilibria . Isotopic labeling (e.g., 18^{18}O) combined with mass spectrometry can track oxygen migration during reactions .

Q. How does the methyl group in this compound influence its reactivity compared to non-methylated analogs?

The methyl group at C-2 increases steric hindrance, directing electrophilic attacks to less hindered positions. For instance, alkylation with bulky electrophiles (e.g., 5-iodo-2-methylpent-2-ene) proceeds regioselectively at C-4/C-6, unlike unsubstituted cyclohexane-1,3-dione, which exhibits broader reactivity. This steric effect also stabilizes enol intermediates, favoring keto-enol tautomerism .

Advanced Research Questions

Q. What strategies optimize regioselectivity in alkylation reactions of this compound with unactivated electrophiles?

Regioselectivity is controlled by deprotonation strength and solvent polarity. Using KH in THF ensures complete enolate formation, favoring C-alkylation over O-alkylation. For example, 1-iodooctane reacts at the γ-position of the enolate with 92% yield. Steric effects from the methyl group further suppress competing pathways . Kinetic vs. thermodynamic control can be modulated by temperature: low temperatures (-78°C) favor less stable but faster-forming products.

Q. How do isotopic labeling studies (18^{18}18O) elucidate reaction mechanisms in acetonylation of this compound?

18^{18}O-labeled diketone was used to track oxygen migration during acetonylation with 2-nitropropene. Mass spectrometry revealed 26.9% 18^{18}O retention in the product, confirming that ketonic oxygen atoms migrate via a retro-aldol/aldol pathway rather than direct substitution. This mechanistic insight validates the intermediacy of enolate species in such transformations .

Q. What challenges arise in scaling up regioselective alkylation, and how are they addressed?

Large-scale synthesis (e.g., 65 mmol) requires minimizing purification steps. A two-step protocol—alkylation followed by in situ hydrolysis—achieves 76% yield of dialkyldiketones (e.g., 5d) without isolating intermediates. Solvent choice (THF for reactivity, acetone-water for hydrolysis) ensures reproducibility, while avoiding epoxide ring-opening side reactions maintains selectivity .

Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?

Variability in yields (e.g., 65–99% for similar alkylations) often stems from substrate purity, solvent dryness, or catalyst activity. Systematic screening (e.g., Table 1 in ) shows that alkyl iodide reactivity correlates with steric bulk: linear chains (1-iodooctane) give higher yields (92%) than branched analogs (73%). Contradictions are resolved by replicating conditions with strict inert atmospheres and fresh KH.

Q. Why is this compound preferred over other diketones in natural product synthesis?

Its rigid cyclohexane backbone and methyl-directed regioselectivity make it ideal for constructing terpene and steroid frameworks. For example, dialkyldiketone 5d is a key intermediate in paspaline synthesis, where the methyl group ensures correct stereochemistry during polycyclization . Non-methylated analogs lack this steric guidance, leading to undesired byproducts.

Properties

IUPAC Name

2-methylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGJHHIAMHUZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152406
Record name 2-Methylcyclohexane-1,3-dione
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-55-1
Record name 2-Methyl-1,3-cyclohexanedione
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Record name 2-Methylcyclohexane-1,3-dione
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Record name 2-methylcyclohexane-1,3-dione
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Synthesis routes and methods

Procedure details

Add to the crude undistilled ketoamine 1-diethylamino-6-(m-methoxyphenyl)hexan-3-one (2.3 g), the material obtained by hydration of the acetylenic amine, 2-methylcyclohexane-1,3-dione (1 g), pyridine (1 cc) and benzene (12 cc), and reflux the mixture for 15 hours. Cool the mixture and filter off unreacted dione, add a little ether to the filtrate, and wash the ethereal solution with acid, and then water, and dry. Evaporate the solvents to obtain as residue crude 2-(6-m-methoxyphenyl-3-oxohexyl)-2-methylcyclohexane-1,3-dione (1.7 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
ketoamine 1-diethylamino-6-(m-methoxyphenyl)hexan-3-one
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Hydroxyphenyl)(methyl)diphenylphosphonium
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
2-Methylcyclohexane-1,3-dione
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
2-Methylcyclohexane-1,3-dione
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
2-Methylcyclohexane-1,3-dione
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
2-Methylcyclohexane-1,3-dione
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
2-Methylcyclohexane-1,3-dione
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
2-Methylcyclohexane-1,3-dione

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